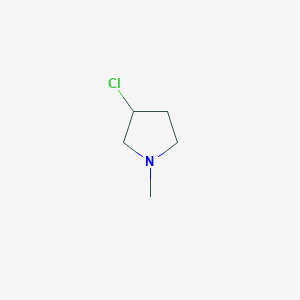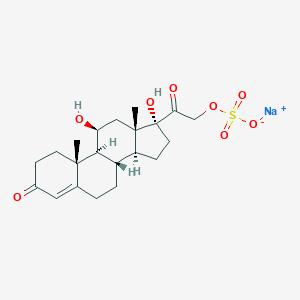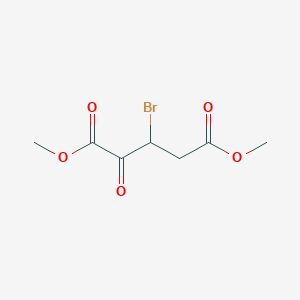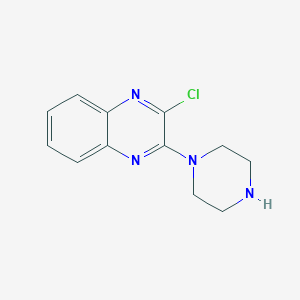
N-Bsmoc-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Bsmoc-L-tryptophan is a biochemical compound with the molecular formula C21H18N2O6S and a molecular weight of 426.44 g/mol . It is primarily used in proteomics research and is known for its role in various biochemical applications . The compound is characterized by its unique structure, which includes a benzylsulfonyl-methoxycarbonyl (Bsmoc) protecting group attached to the L-tryptophan molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Bsmoc-L-tryptophan typically involves the protection of the amino group of L-tryptophan with the Bsmoc group. This process can be achieved through the reaction of L-tryptophan with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective protection of the amino group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: N-Bsmoc-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the Bsmoc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of L-tryptophan.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the Bsmoc group.
Applications De Recherche Scientifique
N-Bsmoc-L-tryptophan is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Drug Development: Serves as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Utilized in the investigation of metabolic pathways and enzyme functions.
Industrial Applications: Employed in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Bsmoc-L-tryptophan involves its interaction with specific molecular targets and pathways. The Bsmoc group provides protection to the amino group of L-tryptophan, allowing it to participate in selective reactions without interference from other functional groups. This selective protection is crucial in synthetic chemistry and biochemical studies, where precise modifications are required .
Comparaison Avec Des Composés Similaires
N-Fmoc-L-tryptophan: Another protected form of L-tryptophan with a fluorenylmethoxycarbonyl (Fmoc) group.
N-Boc-L-tryptophan: Contains a tert-butyloxycarbonyl (Boc) protecting group.
N-Cbz-L-tryptophan: Features a benzyloxycarbonyl (Cbz) group.
Comparison:
Uniqueness: N-Bsmoc-L-tryptophan is unique due to the presence of the Bsmoc group, which offers different reactivity and stability compared to other protecting groups.
Reactivity: The Bsmoc group provides a balance between stability and reactivity, making it suitable for specific synthetic applications.
Propriétés
IUPAC Name |
(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S/c24-20(25)18(10-14-11-22-17-7-3-2-6-16(14)17)23-21(26)29-12-15-9-13-5-1-4-8-19(13)30(15,27)28/h1-9,11,18,22H,10,12H2,(H,23,26)(H,24,25)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILOLDADSJLWEJ-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428832 |
Source


|
| Record name | N-Bsmoc-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197245-27-5 |
Source


|
| Record name | N-Bsmoc-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B180656.png)



![1-Oxa-9-azaspiro[5.5]undecan-5-amine](/img/structure/B180660.png)
![1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate](/img/structure/B180665.png)



![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene](/img/structure/B180680.png)
![2,8-dibromo-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B180681.png)


